CAL-130 (Hydrochloride)

Vue d'ensemble

Description

Le chlorhydrate de CAL-130 est un puissant inhibiteur de la phosphoinositide 3-kinase delta (PI3Kδ) et de la phosphoinositide 3-kinase gamma (PI3Kγ) avec des valeurs de CI50 de 1,3 nM et 6,1 nM, respectivement . Il est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation PI3K, qui joue un rôle crucial dans la survie cellulaire, le métabolisme et la prolifération .

Méthodes De Préparation

La synthèse du chlorhydrate de CAL-130 implique plusieurs étapes, notamment la préparation du noyau de quinazoline et l'introduction ultérieure du fragment purine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Analyse Des Réactions Chimiques

Le chlorhydrate de CAL-130 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partants dans le composé.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le chlorhydrate de CAL-130 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé pour étudier la voie de signalisation PI3K et son rôle dans diverses réactions chimiques.

Biologie : Employé dans la recherche sur la signalisation cellulaire, le métabolisme et la prolifération.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie PI3K.

Mécanisme d'action

Le chlorhydrate de CAL-130 exerce ses effets en inhibant l'activité de PI3Kδ et PI3Kγ. Ces enzymes sont impliquées dans la voie de signalisation PI3K/Akt/mTOR, qui régule la survie cellulaire, le métabolisme et la prolifération. En inhibant ces enzymes, le chlorhydrate de CAL-130 peut bloquer la phosphorylation d'Akt et réduire le flux de calcium en réponse à l'activation du récepteur des cellules T . Cette inhibition entraîne une diminution de la prolifération et de la survie cellulaires, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer .

Applications De Recherche Scientifique

CAL-130 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used to study the PI3K signaling pathway and its role in various chemical reactions.

Biology: Employed in research on cell signaling, metabolism, and proliferation.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the PI3K pathway.

Mécanisme D'action

CAL-130 Hydrochloride exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ. These enzymes are involved in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, metabolism, and proliferation. By inhibiting these enzymes, CAL-130 Hydrochloride can block the phosphorylation of Akt and reduce calcium flux in response to T cell receptor activation . This inhibition leads to a decrease in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de CAL-130 est unique dans son double inhibition de PI3Kδ et PI3Kγ. Des composés similaires comprennent :

PIK-108 : Un inhibiteur de PI3K avec une sélectivité et une puissance différentes.

GSK2292767 : Un autre inhibiteur de PI3K avec des cibles moléculaires distinctes.

NVP-BAG956 : Un pan-inhibiteur des PI3K de classe I avec une activité plus large.

Comparé à ces composés, le chlorhydrate de CAL-130 offre une approche plus ciblée pour inhiber PI3Kδ et PI3Kγ, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

CAL-130 (Hydrochloride) is a selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms, specifically targeting PI3Kδ and PI3Kγ. This compound is under investigation for its potential therapeutic applications in oncology and autoimmune diseases due to its ability to modulate immune responses and inhibit tumor growth. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C23H23ClN8O

- Molecular Weight : 442.93 g/mol

- Solubility : Enhanced by the hydrochloride salt form, improving bioavailability for biological applications.

CAL-130 exerts its biological activity primarily through the inhibition of the PI3K signaling pathway, which is critical for various cellular functions including growth, survival, and metabolism. The specific actions include:

- Inhibition of PI3K Isoforms : CAL-130 selectively inhibits the catalytic domains of PI3Kδ and PI3Kγ, with IC50 values reported as 1.3 nM for p110δ and 6.1 nM for p110γ .

- Disruption of Downstream Signaling : By blocking these isoforms, CAL-130 prevents the phosphorylation of Akt (Ser473) and attenuates calcium flux in response to T cell receptor activation, leading to reduced cellular proliferation and increased apoptosis in sensitive cell lines .

In Vitro Studies

In vitro experiments have demonstrated that CAL-130 effectively inhibits the activity of PI3K in thymocytes:

- Thymocyte Response : Studies showed that CAL-130 treatment resulted in a significant reduction in TCR-induced Akt phosphorylation and calcium flux .

- Cell Proliferation : The compound has been shown to reduce cellular proliferation rates in various cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further corroborated the efficacy of CAL-130:

- Animal Models : In experiments involving wild-type mice, oral administration of CAL-130 at a dose of 10 mg/kg resulted in an 18-fold reduction in total thymocyte numbers compared to controls. This effect was attributed mainly to a loss in double-positive (DP) thymocyte populations .

- Impact on Thymus Architecture : The compound significantly altered thymus size and cellularity without affecting plasma glucose or insulin levels, suggesting a targeted action on immune cells .

Case Studies and Clinical Relevance

While CAL-130 is still in preclinical development stages, its biological activity has implications for treating various conditions:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, CAL-130 is being explored as a potential treatment for hematological malignancies where PI3K signaling plays a critical role.

- Autoimmune Diseases : The modulation of immune responses through selective inhibition of PI3Kδ may provide therapeutic benefits in autoimmune conditions characterized by overactive immune responses.

Summary Table of Biological Activities

Propriétés

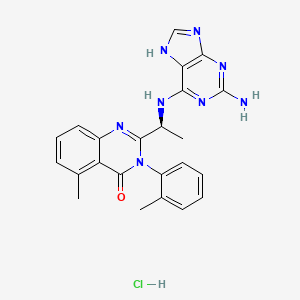

IUPAC Name |

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUIGTXAJSGCRB-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.